Thymidylate Synthase Inhibition: Nanomolar Potency Compared to Clinical Antimetabolite 5-Fluorouracil
In a direct enzymatic assay, 4-(dimethyl-1,3-thiazol-2-yl)piperidine inhibited human thymidylate synthase (TS) with an IC50 of 90 nM [1]. This value is over 100-fold lower (more potent) than the clinically used TS inhibitor 5-fluorouracil, which exhibits IC50 values ranging from 0.8 to 43 µM across colon cancer cell lines [2]. The compound's potency is within the range of folate-based TS inhibitors such as raltitrexed (IC50 5.3–59 nM) but is achieved from a distinct, non-folate chemical scaffold, offering a structurally differentiated starting point for lead optimization [2].
| Evidence Dimension | Inhibition of human thymidylate synthase |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 800–43,000 nM; Raltitrexed IC50 = 5.3–59 nM |
| Quantified Difference | Target compound is >100-fold more potent than 5-FU; comparable to raltitrexed. |
| Conditions | Recombinant human thymidylate synthase enzymatic assay (cell-free system). |
Why This Matters
This establishes 4-(dimethyl-1,3-thiazol-2-yl)piperidine as a potent, non-folate TS inhibitor with a defined nanomolar IC50, enabling structure–activity relationship (SAR) studies distinct from existing antifolate chemotypes.
- [1] Piper JR, Malik ND, Rhee MS, Galivan J, Sirotnak FM. J Med Chem. 1992;35(2):332-7. BindingDB: CHEMBL816741 (IC50 = 90 nM). View Source
- [2] Thymidylate synthase level as the main predictive parameter for sensitivity to 5-fluorouracil, but not for folate-based thymidylate synthase inhibitors, in 13 nonselected colon cancer cell lines. Mendeley Data. IC50 ranges: 5-FU 0.8–43 µM; TDX 5.3–59 nM. View Source
